Hexahydro-1H-furo[3,4-c]pyrrole

Catalog No.
S740228
CAS No.
60889-32-9
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydro-1H-furo[3,4-c]pyrrole

CAS Number

60889-32-9

Product Name

Hexahydro-1H-furo[3,4-c]pyrrole

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2

InChI Key

HQQVXVKQOPZRBJ-UHFFFAOYSA-N

SMILES

C1C2COCC2CN1

Canonical SMILES

C1C2COCC2CN1

Synthesis and Characterization:

Potential Applications:

The scientific interest in Hexahydro-1H-furo[3,4-c]pyrrole primarily stems from its potential applications in various research fields:

  • Medicinal Chemistry

    Derivatives of this compound have been investigated for their potential biological activities, including anticancer properties. One study explored the synthesis and evaluation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as PARP-1 inhibitors, enzymes involved in DNA repair, for their potential as anticancer agents [].

  • Organic Synthesis

    The unique ring structure of Hexahydro-1H-furo[3,4-c]pyrrole makes it an interesting building block for the synthesis of more complex molecules. Researchers have explored its utilization as a precursor for the synthesis of various heterocyclic compounds with potential applications in drug discovery and material science [].

Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic compound characterized by its unique structural framework, consisting of a furan and pyrrole moiety fused together. Its molecular formula is C6H11NOC_6H_{11}NO, and it has a molar mass of approximately 113.16 g/mol. This compound exists in various stereoisomeric forms, with the (3aR,6aS) configuration being one of the most studied. Hexahydro-1H-furo[3,4-c]pyrrole is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties and biological activities .

, primarily due to the presence of the nitrogen atom in the pyrrole ring and the electron-rich furan moiety. Common reactions include:

  • Cyclization Reactions: The compound can be synthesized through cyclization of pyrrole and furan derivatives under acidic conditions.
  • Electrophilic Substitution: The nitrogen atom can act as a nucleophile in electrophilic substitution reactions.
  • Oxidation Reactions: Hexahydro-1H-furo[3,4-c]pyrrole can be oxidized to form various derivatives, including carbonyl compounds .

Research has indicated that hexahydro-1H-furo[3,4-c]pyrrole exhibits notable biological activities. It has been evaluated for:

  • Anticancer Properties: Studies have shown that derivatives of hexahydro-1H-furo[3,4-c]pyrrole display potential as anticancer agents through mechanisms such as PARP-1 inhibition, which is crucial for DNA repair processes in cancer cells .
  • Neuroprotective Effects: Some studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The synthesis of hexahydro-1H-furo[3,4-c]pyrrole can be achieved through various methods:

  • Cyclization of Pyrrole and Furan: This method involves heating pyrrole with furan in the presence of an acid catalyst to facilitate cyclization.
  • Multi-component Reactions: Recent advancements have introduced blue LED-induced reactions that generate hexahydro-1H-furo[3,4-c]pyrrole derivatives from simpler starting materials under mild conditions .
  • Reduction Reactions: The reduction of corresponding furo-pyrrole derivatives can also yield hexahydro-1H-furo[3,4-c]pyrrole.

Hexahydro-1H-furo[3,4-c]pyrrole finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating cancer and neurodegenerative diseases.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Interaction studies involving hexahydro-1H-furo[3,4-c]pyrrole have focused on its binding affinity with biological targets:

  • Protein Interactions: Investigations into how this compound interacts with specific proteins involved in cancer pathways are ongoing.
  • Enzyme Inhibition Studies: The ability of hexahydro-1H-furo[3,4-c]pyrrole to inhibit certain enzymes has been assessed, indicating its potential as a lead compound for drug development.

Several compounds share structural similarities with hexahydro-1H-furo[3,4-c]pyrrole. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
Hexahydro-1H-furo[3,4-c]pyrroleC6H11NO1.00
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrroleC6H11NO0.97
Octahydrofuro[3,4-c]pyridine hydrochlorideC9H14N2O0.90
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochlorideC12H17NO20.83

Hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific bicyclic structure and promising biological activities that differentiate it from other similar compounds. Its potential as a therapeutic agent continues to drive research interest in this area.

XLogP3

-0.3

Dates

Modify: 2023-08-15

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